molecular formula C10H11Cl B14366649 (4-Chlorobut-1-en-1-yl)benzene CAS No. 93337-12-3

(4-Chlorobut-1-en-1-yl)benzene

Cat. No.: B14366649
CAS No.: 93337-12-3
M. Wt: 166.65 g/mol
InChI Key: HIPMXTORBGIBCC-UHFFFAOYSA-N
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Description

(4-Chlorobut-1-en-1-yl)benzene is a chlorinated aromatic compound characterized by a benzene ring substituted with a 4-chlorobut-1-enyl group. This structure combines the aromatic stability of benzene with the reactivity of an alkenyl chloride, making it a versatile intermediate in organic synthesis. The presence of the double bond in the butenyl chain (position 1-en-1-yl) introduces geometric isomerism and enhances reactivity in addition or substitution reactions compared to saturated analogs.

Properties

IUPAC Name

4-chlorobut-1-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPMXTORBGIBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50707350
Record name (4-Chlorobut-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93337-12-3
Record name (4-Chlorobut-1-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50707350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing (4-Chlorobut-1-en-1-yl)benzene involves the Grignard reaction. This process typically starts with the reaction of with in the presence of a suitable solvent like .

    Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with using a Lewis acid catalyst such as .

Industrial Production Methods: Industrial production of (4-Chlorobut-1-en-1-yl)benzene often involves large-scale Grignard reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Mechanism of Action

The mechanism of action of (4-Chlorobut-1-en-1-yl)benzene involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In reduction reactions, it accepts electrons from reducing agents, resulting in the formation of reduced products. In substitution reactions, the chlorine atom is replaced by nucleophiles through a nucleophilic attack mechanism .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between (4-Chlorobut-1-en-1-yl)benzene and related compounds:

Compound Name Molecular Formula Substituent Position/Type Key Structural Features References
(4-Chlorobut-1-en-1-yl)benzene C₁₀H₁₁Cl Benzene with 4-chlorobut-1-enyl group Unsaturated chain (C=C), para-chlorination
1-Butyl-4-chlorobenzene C₁₀H₁₃Cl Benzene with n-butyl and para-Cl Saturated butyl chain, para-chlorination
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene C₁₆H₁₅ClF₂ Two para-fluorophenyl groups, chlorobutane bridge Bifluorinated aromatic rings, saturated chlorinated bridge
p-Chlorotoluene C₇H₇Cl Benzene with methyl and para-Cl Simple methyl substituent, para-chlorination

Reactivity and Functional Group Analysis

Unsaturation vs. Saturation: The double bond in (4-Chlorobut-1-en-1-yl)benzene allows for electrophilic additions (e.g., halogenation, hydration) that are absent in saturated analogs like 1-butyl-4-chlorobenzene.

Electronic Effects :

  • The para-chlorine atom in (4-Chlorobut-1-en-1-yl)benzene exerts a strong electron-withdrawing effect, directing electrophilic attacks to the ortho and para positions of the benzene ring. In contrast, 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene contains two fluorine atoms, which are less electronegative than chlorine but still deactivate the ring .

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